molecular formula C21H26O2 B195184 1-Methyl-ethinylestradiol CAS No. 15071-66-6

1-Methyl-ethinylestradiol

Cat. No.: B195184
CAS No.: 15071-66-6
M. Wt: 310.4 g/mol
InChI Key: DNVMUVXCXXCYEH-JOTVOLILSA-N
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Description

1-Methyl-ethinylestradiol is a synthetic derivative of estradiol, a natural estrogen. This compound is widely used in various medical applications, particularly in hormonal contraceptives. It is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in pharmaceutical formulations .

Mechanism of Action

Target of Action

1-Methyl-ethinylestradiol, similar to ethinylestradiol, primarily targets the estrogen receptors in the body . These receptors play a crucial role in the regulation of the menstrual cycle and reproductive system. The compound binds to these receptors and activates them, mimicking the natural hormone estradiol .

Mode of Action

Upon binding to the estrogen receptors, this compound induces a conformational change that allows the receptor to interact with specific DNA sequences known as estrogen response elements. This interaction leads to the transcription of target genes and the production of proteins that mediate the physiological effects of estrogens .

Biochemical Pathways

The activated estrogen receptors influence various biochemical pathways. For instance, they can stimulate the synthesis of proteins involved in cell growth and proliferation. They also play a role in the regulation of the menstrual cycle by influencing the production and release of other hormones in the hypothalamic-pituitary-gonadal axis .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of ethinylestradiol. Ethinylestradiol is well-absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours . It is extensively metabolized in the liver, primarily by the enzyme CYP3A4 . The metabolites are excreted in urine and feces .

Result of Action

The activation of estrogen receptors by this compound results in a range of effects at the molecular and cellular levels. These include the stimulation of cell growth and proliferation, particularly in tissues such as the endometrium and breast tissue. In the context of its use in oral contraceptives, it inhibits follicular development and prevents ovulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as tobacco smoke, can induce the activity of liver enzymes and accelerate the metabolism of the compound, potentially reducing its efficacy. Additionally, individual variations in liver enzyme activity can lead to differences in the compound’s bioavailability and effects .

Preparation Methods

The synthesis of 1-Methyl-ethinylestradiol typically involves several steps starting from estrone. The process includes:

Industrial production methods often involve optimizing these steps to increase yield and purity. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

1-Methyl-ethinylestradiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, acetonitrile, and water, often under reflux or at elevated temperatures . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-ethinylestradiol has numerous applications in scientific research:

Comparison with Similar Compounds

1-Methyl-ethinylestradiol is often compared with other synthetic estrogens such as:

The uniqueness of this compound lies in its high oral bioavailability and resistance to metabolic degradation, making it more effective in lower doses compared to its counterparts .

Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMUVXCXXCYEH-JOTVOLILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164597
Record name 1-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15071-66-6
Record name 1-Methyl-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002639297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612S4CVM86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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